6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Description
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a fluorinated and methyl-substituted derivative of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold. Quinoline derivatives are widely studied for their pharmacological and biochemical properties, including antibacterial, antioxidant, and P-glycoprotein inhibitory activities . The fluorine atom at position 6 and the methyl group at position 8 likely enhance steric and electronic effects, influencing bioavailability, metabolic stability, and target binding compared to unsubstituted analogs. This compound’s structural features make it a candidate for drug development, particularly in oncology and infectious diseases .
Properties
Molecular Formula |
C11H8FNO3 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
6-fluoro-8-methyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6(12)3-7-8(11(15)16)4-9(14)13-10(5)7/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
ZZBMLEDXDSTVIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline ring system.
Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group is introduced at the 8th position using methylating agents like methyl iodide.
Oxidation: The oxidation of the quinoline ring to introduce the oxo group at the 2nd position is carried out using oxidizing agents such as potassium permanganate.
Carboxylation: The carboxylic acid group is introduced at the 4th position through carboxylation reactions using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and reduce waste generation .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: Potential use in the development of new antibiotics to treat resistant bacterial infections.
Industry: Utilized in the production of antibacterial coatings and materials
Mechanism of Action
The antibacterial activity of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their substituent positions are compared below:
Key Observations :
- Substituent Effects : Fluorine’s electron-withdrawing nature increases acidity and metabolic resistance, while methyl groups enhance lipophilicity and steric hindrance .
- Positional Influence : Fluoro at C6 (vs. C7 in ) may alter binding to bacterial targets or enzymes. Methyl at C8 likely reduces ring cleavage susceptibility compared to C4-methyl analogs .
Physicochemical Properties
Comparative data on melting points, solubility, and stability:
*Predicted data based on substituent effects: Fluorine and methyl groups likely increase melting point compared to unsubstituted analogs.
Biological Activity
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a member of the fluoroquinolone antibiotic class, recognized for its potent antibacterial properties. This compound exhibits significant biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This article explores the biological activity of this compound, focusing on its antibacterial efficacy, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H8FNO3 |
| Molecular Weight | 221.18 g/mol |
| IUPAC Name | 6-fluoro-8-methyl-2-oxo-1H-quinoline-4-carboxylic acid |
| CAS Number | 1065094-02-1 |
The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting DNA gyrase and topoisomerase IV. These enzymes are crucial for:
- DNA replication: They introduce negative supercoils into DNA, facilitating unwinding.
- Transcription and repair: They help in maintaining DNA structure during cellular processes.
By inhibiting these enzymes, the compound effectively prevents bacterial cell division and leads to cell death, making it a valuable antibiotic in treating bacterial infections.
Antibacterial Activity
Recent studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | ≤0.125 |
| Escherichia coli | ≤0.125 |
| Pseudomonas aeruginosa | 16 |
These results suggest that the compound exhibits substantial activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values against S. aureus and E. coli, indicating high potency .
Case Studies
- In Vitro Studies : A study evaluating the antibacterial efficacy of fluoroquinolones, including this compound, found that it significantly inhibited the growth of resistant strains of E. coli and S. aureus. Time-killing assays showed rapid bactericidal action within hours of exposure .
- Cytotoxicity Assessments : The compound was also evaluated for cytotoxic effects on human cell lines. Results indicated low toxicity levels, with safe therapeutic indices when used in concentrations effective against bacterial pathogens .
- Molecular Docking Studies : Computational studies revealed that the compound has a high binding affinity for both DNA gyrase and topoisomerase IV, with binding energies comparable to established fluoroquinolones like ciprofloxacin .
Potential Therapeutic Applications
Given its strong antibacterial activity and favorable safety profile, this compound shows promise as a candidate for:
- Development of new antibiotics targeting resistant bacterial infections.
- Formulation in antibacterial coatings for medical devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
